![molecular formula C19H18N6O3S B2765426 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 894061-52-0](/img/structure/B2765426.png)
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative belonging to the class of triazole compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure
The molecular formula of the compound is C21H22N6O2S, with a molecular weight of approximately 422.50 g/mol. The structure includes a triazole ring fused to a pyridazine moiety, which is known for its potential pharmacological properties.
Anticancer Activity
Research has shown that derivatives of triazolo-pyridazine exhibit notable anticancer properties. For instance, compounds structurally similar to the target compound have been evaluated against various cancer cell lines:
These findings suggest that modifications in the substituents on the triazole or pyridazine rings can significantly enhance anticancer activity.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in inhibiting kinases involved in cancer progression. A study highlighted that related compounds exhibited c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM), indicating a promising avenue for therapeutic development against tumors expressing this receptor .
Antimicrobial Properties
Triazole derivatives have also been noted for their antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, suggesting that the target compound may possess similar properties. For example, some derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies were conducted on several cancer cell lines to assess cytotoxic effects using MTT assays. The results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production.
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of the compound to various targets including c-Met kinase and other relevant proteins involved in cancer pathways. These studies suggest a strong interaction between the compound and its targets, which could be validated through further experimental work.
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance, the ethoxy group on the phenyl ring enhances lipophilicity and cellular uptake, while the thioether linkage may contribute to improved binding affinity to biological targets .
Applications De Recherche Scientifique
Anticancer Research
The compound has been investigated for its potential use in cancer treatment due to its ability to inhibit pathways associated with tumor growth. Studies have shown that it can effectively target kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced proliferation of cancer cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 10.5 | Inhibition of growth |
MDA-MB-231 | 8.7 | Induction of apoptosis |
HCT116 | 12.0 | Cell cycle arrest |
Anti-inflammatory Studies
The compound has also been explored for its anti-inflammatory properties. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound against various cancer cell lines demonstrated promising results. The compound was found to significantly inhibit cell viability and induce apoptosis in A549 and MDA-MB-231 cells.
Case Study 2: Gene Expression Modulation
Research examining the effect of the compound on gene expression revealed that it alters the expression levels of several oncogenes and tumor suppressor genes, suggesting its potential role in cancer therapy through epigenetic mechanisms.
Propriétés
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-3-27-14-6-4-13(5-7-14)15-8-9-17-21-22-19(25(17)23-15)29-11-18(26)20-16-10-12(2)28-24-16/h4-10H,3,11H2,1-2H3,(H,20,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIDXBFLPNGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.